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Compound of Interest

Compound Name: 5-Bromo-N-methylnicotinamide

Cat. No.: B121647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of diverse derivatives from 5-Bromo-N-methylnicotinamide. This versatile building block is a

key starting material for generating libraries of novel compounds with potential applications in

various therapeutic areas, particularly as modulators of nicotinamide N-methyltransferase

(NNMT), an enzyme implicated in a range of diseases including metabolic disorders, oncology,

and neurodegenerative conditions.

Introduction
5-Bromo-N-methylnicotinamide serves as a valuable scaffold in medicinal chemistry. The

presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of

palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl,

heteroaryl, amino, and alkynyl functionalities. This facilitates the exploration of structure-activity

relationships (SAR) and the development of potent and selective therapeutic agents. The N-

methylnicotinamide core is of particular interest due to its structural similarity to the natural

substrate of NNMT, making its derivatives prime candidates for inhibitors of this enzyme.
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The bromine atom on the pyridine ring of 5-Bromo-N-methylnicotinamide is amenable to

several powerful bond-forming reactions. The following sections detail the application of

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the synthesis of 5-aryl, 5-

amino, and 5-alkynyl-N-methylnicotinamide derivatives, respectively.
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Caption: General synthetic workflows for the derivatization of 5-Bromo-N-
methylnicotinamide.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-
methylnicotinamides
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an

organohalide and an organoboron compound. This reaction is highly effective for introducing a

variety of aryl and heteroaryl substituents at the 5-position of 5-Bromo-N-methylnicotinamide.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Yields for Suzuki-
Miyaura Coupling of Bromo-pyridines
While specific data for 5-Bromo-N-methylnicotinamide is limited, the following table

summarizes typical yields obtained for the Suzuki-Miyaura coupling of analogous 5-

bromonicotinic acid derivatives.[1] These values provide a reasonable expectation for the

synthesis of 5-Aryl-N-methylnicotinamides.
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 85

2

4-

Fluoroph

enylboro

nic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 89

3

3-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₃PO₄ DMF 80 24 82

4

Thiophen

e-2-

boronic

acid

Pd(dppf)

Cl₂ (5)
K₂CO₃

Dioxane/

H₂O
100 12 78

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling

Reaction Setup: In a dry Schlenk flask, combine 5-Bromo-N-methylnicotinamide (1.0 eq.),

the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃

(2.0-3.0 eq.).

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times.

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., DMF, Dioxane/H₂O).

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (typically

monitored by TLC or LC-MS).
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Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product

is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-
Amino-N-methylnicotinamides
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen

bonds, enabling the coupling of a wide range of primary and secondary amines with 5-Bromo-
N-methylnicotinamide.

Data Presentation: Representative Yields for Buchwald-
Hartwig Amination of Bromo-pyridines
The following table presents typical yields for the Buchwald-Hartwig amination of similar bromo-

pyridine substrates, which can serve as a reference for the synthesis of 5-Amino-N-

methylnicotinamides.

Entry Amine
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

1
Morpholi

ne

Pd₂(dba)

₃ (2)

BINAP

(4)
NaOtBu Toluene 100 90

2 Aniline
Pd(OAc)₂

(2)

Xantphos

(4)
Cs₂CO₃ Dioxane 110 85

3
Benzyla

mine

Pd₂(dba)

₃ (1.5)

XPhos

(3)
K₃PO₄ t-BuOH 100 88

4
Piperidin

e

Pd(OAc)₂

(2)

RuPhos

(4)
K₂CO₃ Toluene 100 92

Experimental Protocol: General Procedure for
Buchwald-Hartwig Amination

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.benchchem.com/product/b121647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: To a dry Schlenk flask, add 5-Bromo-N-methylnicotinamide (1.0 eq.), the

palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%),

and the base (e.g., NaOtBu, 1.4 eq.).

Inert Atmosphere: Seal the flask and purge with an inert gas.

Reagent Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.).

Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is

consumed.

Work-up and Purification: After cooling, the reaction is quenched with water and extracted

with an organic solvent. The organic phase is washed, dried, and concentrated. The residue

is purified by column chromatography to afford the desired 5-amino-N-methylnicotinamide

derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl-N-
methylnicotinamides
The Sonogashira coupling provides a direct route to 5-alkynyl-N-methylnicotinamides by

reacting 5-Bromo-N-methylnicotinamide with a terminal alkyne.

Data Presentation: Representative Yields for
Sonogashira Coupling of Bromo-pyridines
The yields for Sonogashira coupling of various bromo-pyridines are presented below and can

be used to estimate the expected outcomes for reactions with 5-Bromo-N-
methylnicotinamide.
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Entry Alkyne
Catalyst
System

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylac

etylene

PdCl₂(PP

h₃)₂ / CuI
Et₃N DMF 80 4-6 93

2
Propargyl

alcohol

PdCl₂(PP

h₃)₂ / CuI
Et₃N THF RT 12-24 ~85

3

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₂Cl₂ / CuI
Et₃N THF Reflux N/A High

4 1-Hexyne
Pd(PPh₃)

₄ / CuI
i-Pr₂NH Dioxane 60 8 88

Experimental Protocol: General Procedure for
Sonogashira Coupling

Reaction Setup: In a Schlenk flask, combine 5-Bromo-N-methylnicotinamide (1.0 eq.), the

palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5

mol%).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N, 2.0

eq.). Then, add the terminal alkyne (1.2 eq.) dropwise.

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80

°C) for the required time.

Work-up and Purification: Upon completion, the reaction is worked up by adding water and

extracting with an organic solvent. The combined organic layers are dried and concentrated.

The crude product is purified by column chromatography.
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Derivatives of N-methylnicotinamide are of significant interest as potential inhibitors of

Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the

methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in

cellular metabolism and energy homeostasis.[2] Overexpression of NNMT has been linked to

various diseases, including cancer, obesity, and type 2 diabetes.[3]

Signaling Pathway: Role of NNMT in Cellular Metabolism

Cellular Metabolism

Nicotinamide

NNMTNAD+ Salvage Pathway

S-Adenosyl Methionine (SAM)

1-Methylnicotinamide (MNam) S-Adenosyl Homocysteine (SAH)

Cellular Methylation
(DNA, proteins)

NNMT Inhibitor
(e.g., 5-substituted-N-methylnicotinamide)

Click to download full resolution via product page

Caption: Inhibition of NNMT by 5-substituted-N-methylnicotinamide derivatives can modulate

cellular NAD+ levels and methylation processes.

By inhibiting NNMT, the levels of its substrate, nicotinamide, can be increased, which in turn

can boost the levels of NAD+, a critical coenzyme in cellular redox reactions and energy

metabolism.[3] This modulation of the NAD+ salvage pathway is a key therapeutic strategy for

various metabolic diseases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.researchgate.net/figure/IC50-values-of-the-most-active-derivatives-in-some-cancerous-cell-lines_fig2_366165650
https://www.mdpi.com/2673-9623/3/4/32
https://www.benchchem.com/product/b121647?utm_src=pdf-body-img
https://www.mdpi.com/2673-9623/3/4/32
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Biological Activity of NNMT Inhibitors
The following table summarizes the inhibitory activity (IC₅₀ values) of various compounds

targeting NNMT, including known nicotinamide-based inhibitors. These data can guide the

design and evaluation of novel derivatives synthesized from 5-Bromo-N-methylnicotinamide.

Compound Structure hNNMT IC₅₀ (µM) Reference

5-amino-1-

methylquinolinium
Quinoline-based 1.2 [4]

3-amino-isoquinoline

methiodide
Isoquinoline-based 6.3 [4]

JBSNF-000088 Nicotinamide analog 1.8 [4]

MS2734 (Bisubstrate

inhibitor)

Nicotinamide-

adenosine conjugate
14.0 [5]

Tetrahydroisoquinoline

-Triazole Derivative

(4a)

Tetrahydroisoquinoline

-based
3.177 [3]

Tetrahydroisoquinoline

-Triazole Derivative

(4c)

Tetrahydroisoquinoline

-based
7.9 [3]

Conclusion
5-Bromo-N-methylnicotinamide is a highly valuable starting material for the synthesis of a

wide array of derivatives through well-established palladium-catalyzed cross-coupling

reactions. The resulting 5-substituted-N-methylnicotinamides are promising candidates for the

development of novel therapeutics, particularly as inhibitors of NNMT. The protocols and data

presented in these application notes provide a solid foundation for researchers to explore the

synthetic and medicinal chemistry of this important class of compounds. Further screening of

these derivatives against a panel of kinases and other relevant biological targets is warranted

to fully elucidate their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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